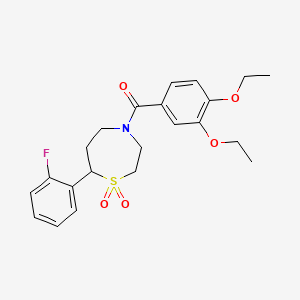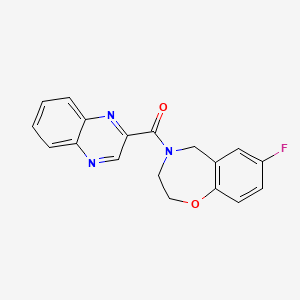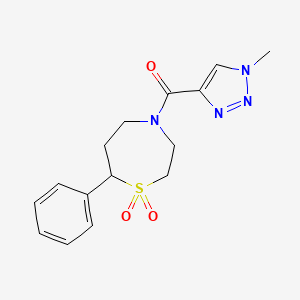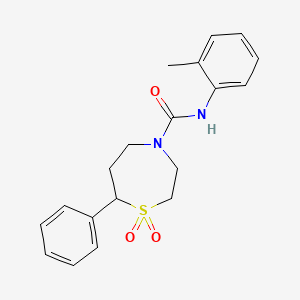
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione (4-DET) is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a synthetic precursor, a biochemical reagent, and a physiological agent.
作用機序
The exact mechanism of action of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione is not yet fully understood. However, it is believed to act as an agonist of certain G-protein-coupled receptors, which are involved in a variety of physiological processes. In addition, it is thought to interact with certain enzymes, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes involved in the metabolism of drugs, as well as the activity of certain G-protein-coupled receptors. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as to reduce the activity of certain neurotransmitters.
実験室実験の利点と制限
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and its effects can be easily measured and monitored. Additionally, it is non-toxic and has been shown to have few side effects. However, it is important to note that its effects can vary depending on the concentration and the experimental conditions.
将来の方向性
The potential applications of 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione are vast, and there are many possible future directions for its use. For example, it could be used to develop new drugs or treatments for a variety of diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, it could be used to study the structure and function of proteins and other macromolecules, and to develop new synthetic precursors for the preparation of other compounds. Finally, it could be used to study the mechanisms of action of certain enzymes and G-protein-coupled receptors, and to identify new targets for drug development.
合成法
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione can be synthesized from 3,4-diethoxybenzaldehyde, 7-fluorobenzaldehyde, and thiourea using a multi-step reaction. The reaction begins with a condensation reaction between 3,4-diethoxybenzaldehyde and 7-fluorobenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the desired product. Finally, the product is reacted with thiourea to yield 4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione.
科学的研究の応用
4-(3,4-diethoxybenzoyl)-7-(2-fluorophenyl)-1lambda6,4-thiazepane-1,1-dione has a wide range of applications in scientific research. It can be used as a synthetic precursor for the preparation of other compounds, as a biochemical reagent in the study of enzymes, and as a physiological agent in the study of drug action. It has also been used in the study of the structure and function of proteins and other macromolecules.
特性
IUPAC Name |
(3,4-diethoxyphenyl)-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-19-10-9-16(15-20(19)29-4-2)22(25)24-12-11-21(30(26,27)14-13-24)17-7-5-6-8-18(17)23/h5-10,15,21H,3-4,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQUFMIGLTMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diethoxyphenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)

![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)

![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)
![4-bromo-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6425774.png)
![7-(2-fluorophenyl)-4-[3-(methylsulfanyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425781.png)